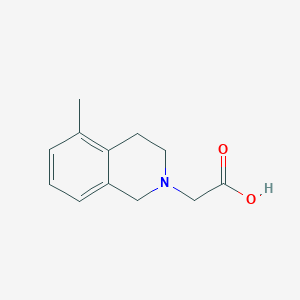

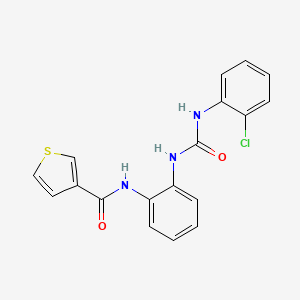

2-(5-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

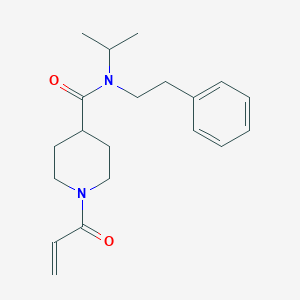

2-(5-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is a compound that can be associated with the class of tetrahydroisoquinolines, which are heterocyclic chemical compounds containing a tetrahydroisoquinoline moiety. These compounds are of interest due to their potential biological activities and their presence in various natural products.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through different methods. One such method involves the treatment of o-quinol acetates derived from 6-hydroxy-7-methoxytetrahydroisoquinolines with acetic anhydride and concentrated sulfuric acid, leading to the formation of 5,6-diacetates. These diacetates can then be transformed into 5,6,7-trimethoxytetrahydroisoquinolines through hydrolysis and subsequent methylation . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a saturated six-membered ring containing a nitrogen atom. The substitution patterns on this core, such as the presence of a methyl group and an acetic acid moiety, can significantly influence the chemical and biological properties of the compound .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions depending on their substitution patterns and reaction conditions. For instance, the synthesis of substituted dihydroisoxazolines has been reported using reactions of substituted propenones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution under ultrasound irradiation . This indicates that tetrahydroisoquinoline derivatives could potentially participate in similar reactions, leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives can be influenced by their molecular structure. For example, the presence of an acetic acid moiety could impart certain solubility characteristics in polar solvents. Additionally, the photophysical study of related compounds, such as 2-aryl-2,3-dihydroquinolin-4(1H)-ones, has shown that they exhibit yellowish-white fluorescence under UV light and solvatochromic characteristics, suggesting that similar tetrahydroisoquinoline derivatives might also display interesting optical properties .

Wissenschaftliche Forschungsanwendungen

Redox-Neutral Annulations in Organic Synthesis

One notable application of 2-(5-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is in redox-neutral annulations in organic synthesis. Specifically, this compound undergoes redox-neutral annulations with electron-deficient o-Tolualdehydes, where acetic acid acts as the solvent and the sole promoter. This process involves dual C-H functionalization, a significant reaction in organic chemistry due to its atom and step economy (Paul, Adili, & Seidel, 2019).

Conversion into 3,4-Dihydroisoquinolines

The compound also finds application in the synthesis of 3,4-dihydroisoquinolines. For instance, the treatment of N-nitroso-1,2,3,4-tetrahydroisoquinoline with a base leads to the conversion into 3,4-dihydroisoquinolines, showcasing the compound's versatility in organic transformations (Sakane, Terayama, Haruki, Otsuji, & Imoto, 1974).

Heterocyclization and Ring Annelation

The compound is also involved in heterocyclization reactions. For example, it participates in the formation of complex structures like 3,3-dimethyl-1-(5-thioxo-1,5-dihydro-1,2,4-triazol-3-ylmethylidenecarbonyl)-1,2,3,4-tetrahydroisoquinoline, highlighting its role in creating pharmacologically significant heterocycles (Surikova, Mikhailovskii, & Vakhrin, 2010).

Novel Synthesis of Antimicrobial Agents

Furthermore, the compound is instrumental in synthesizing novel antimicrobial agents. For instance, it's used in the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, which have demonstrated promising antibacterial activity. This application underscores the compound's potential in drug discovery and pharmaceutical chemistry (Rao et al., 2020).

Wirkmechanismus

Target of Action

It is known that tetrahydroisoquinoline (thiq) derivatives, which include 2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiq derivatives are known to impact a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the diverse biological activities of thiq derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-3-2-4-10-7-13(8-12(14)15)6-5-11(9)10/h2-4H,5-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFSCBGNEQVRCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(CC2=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)

![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)

![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)

![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)

![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)